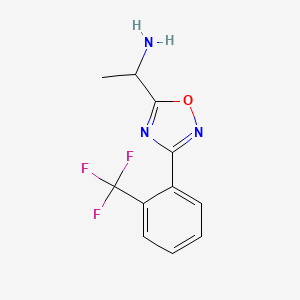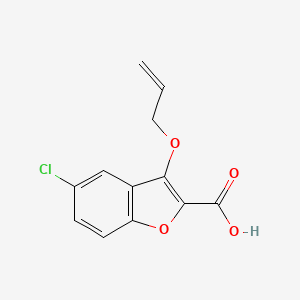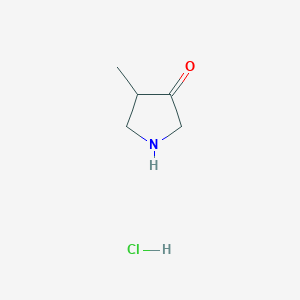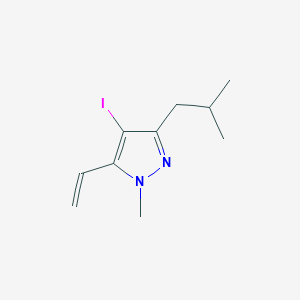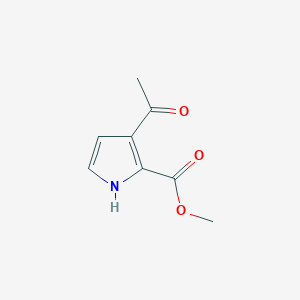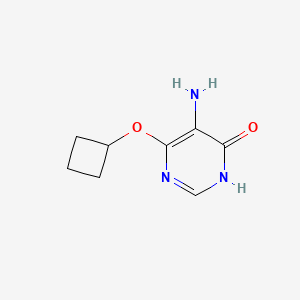
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 5-position and a cyclobutoxy group at the 6-position. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclobutylamine derivative with a suitable pyrimidine precursor under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the cyclobutoxy group, potentially leading to ring opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenating agents or nucleophiles like amines or thiols could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidines or cyclobutane derivatives.
Scientific Research Applications
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, particularly in the development of antiviral or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one would depend on its specific biological target. It could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-6-methoxypyrimidin-4(3H)-one
- 5-Amino-6-ethoxypyrimidin-4(3H)-one
- 5-Amino-6-propoxypyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one lies in its cyclobutoxy group, which may confer distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences could influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-amino-4-cyclobutyloxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O2/c9-6-7(12)10-4-11-8(6)13-5-2-1-3-5/h4-5H,1-3,9H2,(H,10,11,12) |
InChI Key |
YECCYCZORHMXJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C(=O)NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


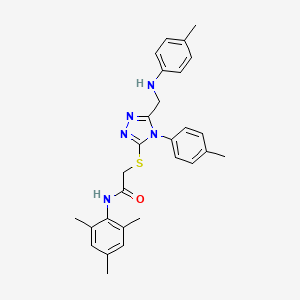
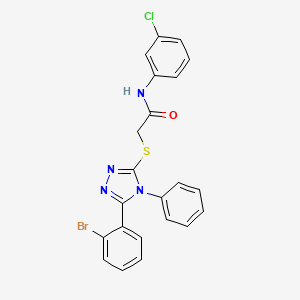
![3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride](/img/structure/B11777718.png)
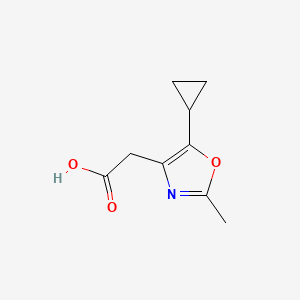
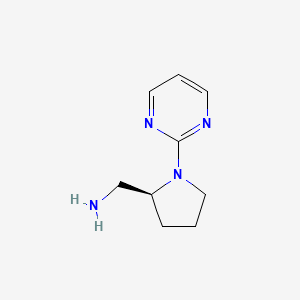
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)

